

# Butyl vinyl ether monomer reactivity and stability

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Compound of Interest		
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An In-depth Technical Guide to Butyl Vinyl Ether Monomer: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butyl vinyl ether** (BVE) is a highly reactive monomer extensively utilized in the synthesis of a wide range of polymers and as an intermediate in organic synthesis.[1][2][3] Its reactivity is primarily dictated by the electron-rich carbon-carbon double bond, influenced by the adjacent alkoxy group, making it highly susceptible to cationic polymerization.[1] However, this high reactivity also presents challenges in terms of its stability, particularly its sensitivity to acidic conditions and potential for peroxide formation. This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of BVE, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to research and development professionals.

## **Chemical and Physical Properties**

**Butyl vinyl ether** is a colorless, flammable liquid with a distinct ether-like odor.[1][2] It is miscible with many organic solvents but has low solubility in water.[1][2] Proper handling and storage are crucial due to its flammability and potential to form explosive peroxides.[4][5]



Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O	[2]
Molecular Weight	100.16 g/mol	[6]
Boiling Point	94 °C	[6][7]
Melting Point	-92 °C	[6][7]
Density	0.774 - 0.7888 g/mL at 20-25 °C	[2][6][7]
Flash Point	-12 °C (10.4 °F)	[8]
Solubility in Water	0.10% by weight at 20 °C	[1]
Refractive Index	1.4026 at 20 °C	[6]

## **Reactivity of Butyl Vinyl Ether**

The defining characteristic of BVE is the high reactivity of its vinyl group, which readily participates in polymerization, addition, and electro-cyclic reactions.[1]

#### **Cationic Polymerization**

BVE is particularly susceptible to cationic polymerization, a process that is often rapid and highly exothermic.[9][10] This high reactivity can make reproducibility a challenge.[9] The polymerization is typically initiated by Lewis acids (e.g., AlCl<sub>3</sub>, BF<sub>3</sub>OEt<sub>2</sub>, SnCl<sub>4</sub>) or protonic acids in combination with a Lewis acid.[1][11]

The mechanism involves three key steps:

- Initiation: A carbocation is formed from the monomer.
- Propagation: The carbocationic chain end attacks the double bond of another monomer molecule.
- Termination/Chain Transfer: The reaction is terminated, often through reaction with a counter-ion or transfer to another molecule.

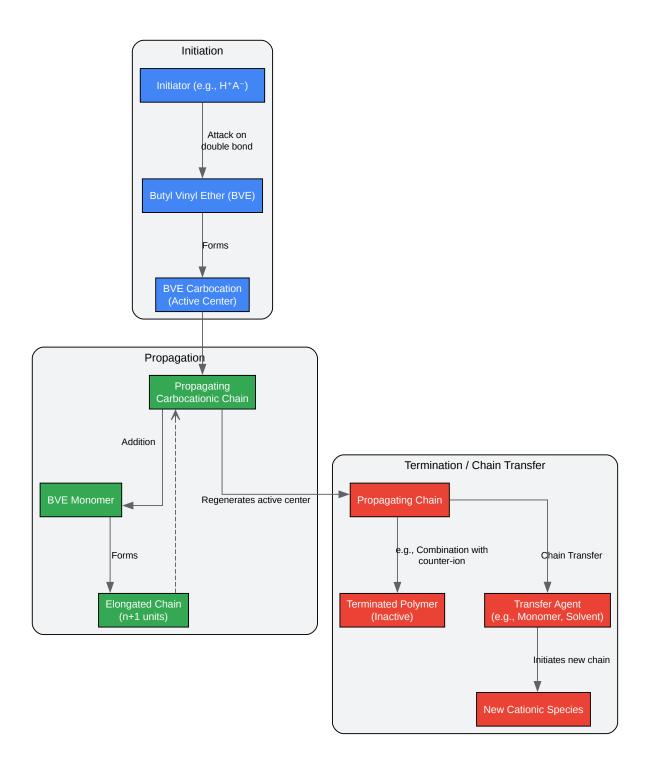


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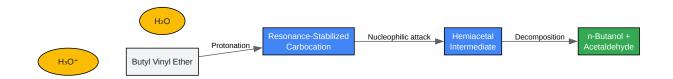
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Conventional cationic polymerizations are typically conducted in non-polar solvents like chlorinated hydrocarbons and at low temperatures to control the reaction rate and prevent side reactions.[9] However, recent advancements have explored polymerization in aqueous media. [9][12]

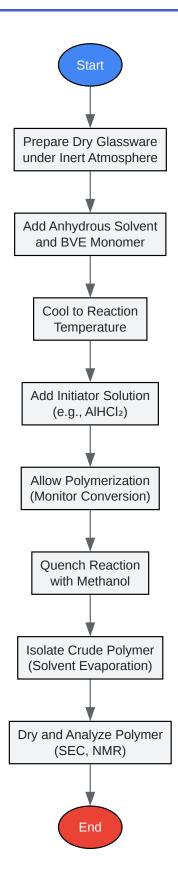












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